molecular formula C13H9ClFNO2 B13771464 n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide

n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide

Cat. No.: B13771464
M. Wt: 265.67 g/mol
InChI Key: YDFWGGXKWPTFQD-UHFFFAOYSA-N
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Description

n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound consists of a benzamide core substituted with a 4-chlorophenyl group, a fluorine atom, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzoic acid and 5-fluoro-2-hydroxybenzoyl chloride.

    Formation of Intermediate: The 4-chlorobenzoic acid is first converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The acid chloride is then reacted with 5-fluoro-2-hydroxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-(4-Chlorophenyl)-5-fluoro-2-hydroxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-fluoro-2-hydroxybenzamide

InChI

InChI=1S/C13H9ClFNO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)

InChI Key

YDFWGGXKWPTFQD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)F)O)Cl

Origin of Product

United States

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